molecular formula C10H12BrClO2 B14769688 1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene

1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene

Cat. No.: B14769688
M. Wt: 279.56 g/mol
InChI Key: ODKXBWQBWVSCIH-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic ethers. This compound is characterized by the presence of bromine, chlorine, isopropoxy, and methoxy groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the bromine and chlorine atoms. The isopropoxy and methoxy groups can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine and chlorine atoms can form halogen bonds with target molecules, while the isopropoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

1-Bromo-3-chloro-2-isopropoxy-4-methoxybenzene can be compared with other halogenated aromatic ethers such as:

The presence of multiple functional groups in this compound makes it unique and valuable for various chemical and biological applications.

Properties

Molecular Formula

C10H12BrClO2

Molecular Weight

279.56 g/mol

IUPAC Name

1-bromo-3-chloro-4-methoxy-2-propan-2-yloxybenzene

InChI

InChI=1S/C10H12BrClO2/c1-6(2)14-10-7(11)4-5-8(13-3)9(10)12/h4-6H,1-3H3

InChI Key

ODKXBWQBWVSCIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1Cl)OC)Br

Origin of Product

United States

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